An In-depth Technical Guide to Biotin-PEG4-S-S-acid: A Cleavable Biotinylation Reagent for Advanced Research
An In-depth Technical Guide to Biotin-PEG4-S-S-acid: A Cleavable Biotinylation Reagent for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG4-S-S-acid, a versatile and cleavable biotinylation reagent. It is designed to be an essential resource for researchers in proteomics, drug delivery, and various life science disciplines who require precise labeling and reversible capture of biomolecules. This document details the reagent's core properties, provides structured data, outlines experimental protocols, and visualizes key workflows.
Core Concepts and Chemical Properties
Biotin-PEG4-S-S-acid is a heterobifunctional crosslinker that incorporates three key functional domains: a biotin moiety for high-affinity binding to streptavidin, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. A critical feature of this reagent is the disulfide bond within its spacer arm, which allows for the cleavage of the biotin tag under reducing conditions.
The biotin group provides a powerful handle for the purification and detection of labeled molecules due to its exceptionally strong and specific interaction with streptavidin. The PEG4 spacer is a hydrophilic chain of four ethylene glycol units that enhances the water solubility of the reagent and the resulting conjugate, minimizing aggregation and steric hindrance. This extended spacer arm facilitates the interaction between the biotin tag and streptavidin. The terminal carboxylic acid allows for the covalent attachment of the reagent to primary amines on target molecules, such as proteins, peptides, or modified nucleic acids, through the formation of a stable amide bond. This conjugation is typically achieved via activation with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).
The presence of a disulfide (S-S) bond is what makes Biotin-PEG4-S-S-acid a "cleavable" or "reducible" linker. This bond can be readily broken by reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP).[1] This feature is particularly advantageous in applications where the recovery of the labeled molecule from streptavidin is desired without the use of harsh, denaturing conditions that could compromise its biological activity.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Biotin-PEG4-S-S-acid.
| Property | Value | Reference |
| Molecular Formula | C26H46N4O9S3 | [2] |
| Molecular Weight | 654.9 g/mol | [2] |
| Purity | Typically ≥95% | [2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, and water | [3] |
| Storage | Store at -20°C, desiccated |
Experimental Protocols
This section provides detailed methodologies for the use of Biotin-PEG4-S-S-acid in common research applications.
Amine Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of Biotin-PEG4-S-S-acid to a protein containing primary amines (e.g., lysine residues).
Materials:
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Biotin-PEG4-S-S-acid
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Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES) at pH 7.2-8.0
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0
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Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Desalting column or dialysis cassette for purification
Procedure:
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Reagent Preparation:
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Equilibrate Biotin-PEG4-S-S-acid, EDC, and NHS to room temperature before opening.
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Prepare a 10 mM stock solution of Biotin-PEG4-S-S-acid in anhydrous DMSO.
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Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer immediately before use.
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-
Activation of Carboxylic Acid:
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In a microcentrifuge tube, add the desired amount of Biotin-PEG4-S-S-acid from the stock solution.
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Add a 1.5-fold molar excess of both EDC and NHS stock solutions to the Biotin-PEG4-S-S-acid.
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Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.
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-
Protein Conjugation:
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Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
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Add the activated Biotin-PEG4-S-S-acid mixture to the protein solution. A 10- to 20-fold molar excess of the biotin reagent over the protein is a good starting point for optimization.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
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-
Quenching the Reaction:
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Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.
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Incubate for 15 minutes at room temperature.
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Purification of the Biotinylated Protein:
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Remove excess, unreacted biotin reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
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Affinity Purification and Cleavage of Biotinylated Proteins
This protocol outlines the capture of a biotinylated protein using streptavidin-agarose beads and the subsequent elution via cleavage of the disulfide bond.
Materials:
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Biotinylated protein sample
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Streptavidin-agarose beads
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Binding/Wash Buffer: PBS with 0.1% Tween-20, pH 7.4
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Elution Buffer: 50 mM DTT in PBS, pH 8.5
Procedure:
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Bead Preparation:
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Resuspend the streptavidin-agarose beads and transfer the desired amount to a new tube.
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Wash the beads three times with Binding/Wash Buffer by centrifugation and resuspension.
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-
Binding of Biotinylated Protein:
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Add the biotinylated protein sample to the washed streptavidin beads.
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Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
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Washing:
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Centrifuge the beads to pellet them and remove the supernatant.
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Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
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-
Elution by Cleavage:
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After the final wash, add Elution Buffer to the beads.
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Incubate for 30-60 minutes at 37°C with occasional vortexing to release the captured protein from the beads by reducing the disulfide bond.
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Centrifuge the beads and collect the supernatant containing the purified, now biotin-free, protein.
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Mandatory Visualizations
Bioconjugation and Cleavage Workflow
The following diagram illustrates the overall workflow for labeling a target protein with Biotin-PEG4-S-S-acid, followed by affinity purification and cleavage.
References
- 1. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. Detection and Quantification of Biotinylated Proteins for TurboID-Based Proximity Labeling Mass Spectrometry in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]
